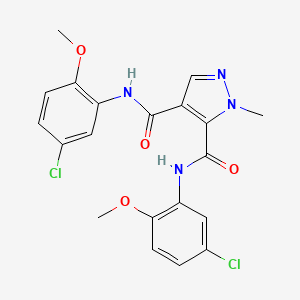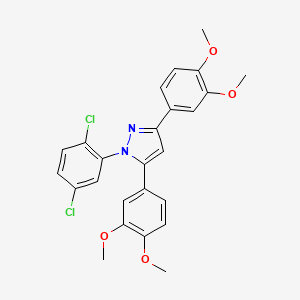![molecular formula C20H20N6O B10916736 1-ethyl-N-(1-ethyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916736.png)
1-ethyl-N-(1-ethyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of the pyrazole derivative with a suitable pyridine precursor under specific reaction conditions.
Introduction of Substituents:
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common reagents used in these reactions include palladium catalysts, hydrazine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds have a different ring fusion pattern and exhibit distinct chemical properties.
Pyrazolo[1,5-a]-1,3,5-triazines: These compounds also differ in their ring structure and substituents, leading to unique reactivity and biological activity.
The uniqueness of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-ethyl-N-(1-ethylpyrazol-4-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-3-25-13-15(11-21-25)23-20(27)16-10-18(14-8-6-5-7-9-14)24-19-17(16)12-22-26(19)4-2/h5-13H,3-4H2,1-2H3,(H,23,27) |
InChI Key |
KVPPUXKJOHRUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916656.png)
![N-(3-chloro-4-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916657.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916663.png)
![1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B10916664.png)
![N'~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide](/img/structure/B10916668.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10916670.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B10916682.png)
![1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10916685.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10916693.png)
![N-[4-(dimethylamino)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10916697.png)
![1-(2-fluorophenyl)-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916702.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10916715.png)

